molecular formula C10H14FN3 B3049623 3-Fluoro-4-(piperazin-1-yl)aniline CAS No. 212694-67-2

3-Fluoro-4-(piperazin-1-yl)aniline

Cat. No. B3049623
CAS RN: 212694-67-2
M. Wt: 195.24 g/mol
InChI Key: MMLYFTBNHMEFPQ-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(piperazin-1-yl)aniline” is a chemical compound with the molecular formula C10H14FN3 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2. The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-(piperazin-1-yl)aniline” can be represented by the InChI code: InChI=1S/C10H14FN3/c11-9-2-1-8(12)6-10(9)14-5-3-13-4-7-14/h1-2,6H,3-5,7,12H2 . This indicates the presence of a fluorine atom (F), a nitrogen atom (N), and a piperazine ring in the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-(piperazin-1-yl)aniline” include a molecular weight of 209.26 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The compound also has a topological polar surface area of 32.5 Ų .

Scientific Research Applications

Anticancer Properties

Fluorinated heterocycles have garnered attention due to their role in marketed drugs. Approximately 20% of anticancer and antibiotic drugs contain fluorine atoms . Research has shown that some fluorinated heterocycles, including 3-fluoro-4-(piperazin-1-yl)aniline, exhibit promising anticancer activities. These compounds can serve as lead structures for drug design, often matching or surpassing the potency of reference drugs. Additionally, their reduced cytotoxicity in non-cancerous cell lines enhances their safety index .

Antimicrobial Activity

The same fluorinated heterocycles have demonstrated antimicrobial properties. Researchers have explored the in vivo and in vitro effects of these compounds against various pathogens. Notably, 3-fluoro-4-(piperazin-1-yl)aniline and its benzo-fused derivatives exhibit antimicrobial activity. The presence of electron-donating or electron-withdrawing substituents significantly influences their effectiveness .

Antiviral Potential

While specific studies on this compound are limited, its structural features suggest potential antiviral activity. Piperazine derivatives, such as 3-fluoro-4-(piperazin-1-yl)aniline, have been investigated for their antiviral effects. Further research could explore its efficacy against specific viruses .

Neuropharmacology

Given its piperazine moiety, this compound may interact with neurotransmitter receptors. Piperazine derivatives have been studied as dopamine and serotonin antagonists, making them relevant in neuropharmacology. Investigating its effects on receptor subtypes could reveal novel therapeutic applications .

Enzyme Inhibition

Docking simulations have highlighted the potential of piperazine derivatives (including 3-fluoro-4-(piperazin-1-yl)aniline) as enzyme inhibitors. Specifically, they interact with oxidoreductase enzymes, suggesting antibacterial activity. Understanding their binding modes and selectivity could guide drug development .

Fungicidal Properties

Although not universally effective against all fungal strains, 3-fluoro-4-(piperazin-1-yl)aniline and related compounds exhibit fungicidal activity. Notably, they display potency against certain Candida species. Further investigations could explore their mechanisms of action and potential clinical applications .

Mechanism of Action

Target of Action

3-Fluoro-4-(piperazin-1-yl)aniline is an organic intermediate that can be used in the agrochemical, pharmaceutical, and dyestuff field . It has been found to be a potent ligand for the D3 dopamine receptor , which plays a crucial role in the regulation of mood, reward, and addiction.

Mode of Action

The compound interacts with its target, the D3 dopamine receptor, by binding to it. This binding can inhibit or stimulate the receptor’s activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

The D3 dopamine receptor is part of the dopaminergic system, which includes the mesocorticolimbic dopamine (MCL-DA) system, also known as the reward system . When the compound binds to the D3 receptor, it can affect the normal operation of this system, leading to changes in dopamine signaling .

Result of Action

The binding of 3-Fluoro-4-(piperazin-1-yl)aniline to the D3 dopamine receptor can lead to changes in dopamine signaling. This can result in various molecular and cellular effects, depending on the specific context and environment. For example, in the context of the reward system, changes in dopamine signaling can affect mood and reward-related behaviors .

Action Environment

The action, efficacy, and stability of 3-Fluoro-4-(piperazin-1-yl)aniline can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular and tissue environment. For example, the compound’s reactivity with oxidizing agents can affect its stability .

properties

IUPAC Name

3-fluoro-4-piperazin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLYFTBNHMEFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441032
Record name 3-Fluoro-4-(piperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(piperazin-1-yl)aniline

CAS RN

212694-67-2
Record name 3-Fluoro-4-(piperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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